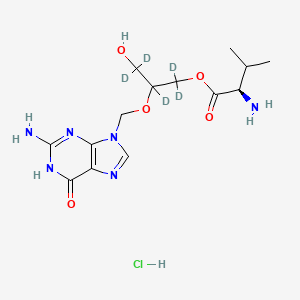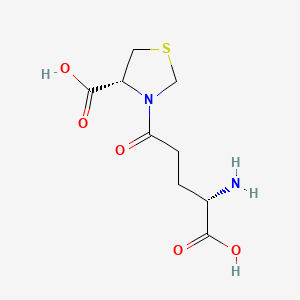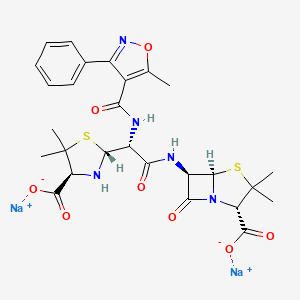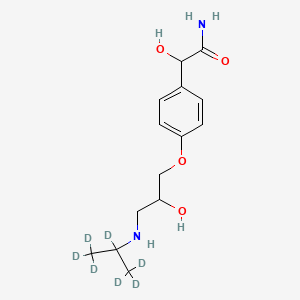
Hydroxyatenolol-d7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydroxyatenolol-d7 is an isotope-labeled analog of Hydroxyatenolol, which is a metabolite of Atenolol. Atenolol is a cardioselective beta-adrenergic blocker used for its antihypertensive, antianginal, and antiarrhythmic properties. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Atenolol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxyatenolol-d7 involves the incorporation of deuterium atoms into the Hydroxyatenolol molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity of the final product. The production process is optimized to maximize yield and minimize impurities.
化学反応の分析
Types of Reactions
Hydroxyatenolol-d7 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can produce various oxidized metabolites, while reduction can yield reduced forms of the compound .
科学的研究の応用
Hydroxyatenolol-d7 is used in a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to study the metabolism and pharmacokinetics of Atenolol.
Biology: It is used in biological studies to understand the metabolic pathways and interactions of Atenolol in the body.
Medicine: It is used in clinical research to study the effects of Atenolol and its metabolites on cardiovascular health.
Industry: It is used in the pharmaceutical industry to develop and test new beta-adrenergic blockers.
作用機序
Hydroxyatenolol-d7, like its parent compound Atenolol, exerts its effects by selectively binding to the beta-1 adrenergic receptors in the heart. This binding inhibits the action of catecholamines, leading to a decrease in heart rate and blood pressure. The molecular targets involved include the beta-1 adrenergic receptors, and the pathways affected include the adrenergic signaling pathway .
類似化合物との比較
Hydroxyatenolol-d7 is similar to other deuterated analogs of beta-adrenergic blockers, such as Carazolol-d7 and Propranolol-d7. it is unique in its specific application to the study of Atenolol metabolism. Other similar compounds include:
Carazolol-d7: Used to study the metabolism of Carazolol.
Propranolol-d7: Used to study the metabolism of Propranolol.
This compound stands out due to its specific use in research related to Atenolol, providing valuable insights into the pharmacokinetics and metabolic pathways of this widely used beta-adrenergic blocker.
特性
分子式 |
C14H22N2O4 |
|---|---|
分子量 |
289.38 g/mol |
IUPAC名 |
2-[4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]phenyl]-2-hydroxyacetamide |
InChI |
InChI=1S/C14H22N2O4/c1-9(2)16-7-11(17)8-20-12-5-3-10(4-6-12)13(18)14(15)19/h3-6,9,11,13,16-18H,7-8H2,1-2H3,(H2,15,19)/i1D3,2D3,9D |
InChIキー |
GSZUNNBDULASMA-SCENNGIESA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)C(C(=O)N)O)O |
正規SMILES |
CC(C)NCC(COC1=CC=C(C=C1)C(C(=O)N)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-[cyano-(1-hydroxycyclohexyl)methyl]phenoxy]oxane-2-carboxylate](/img/structure/B13859666.png)
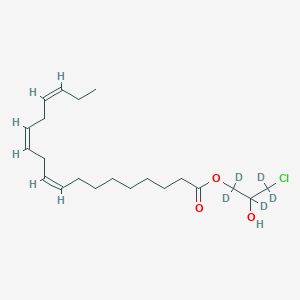
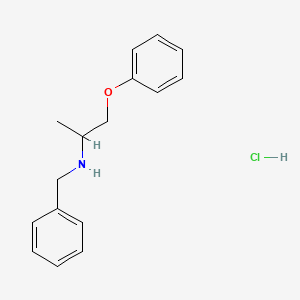
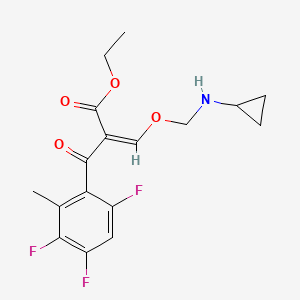
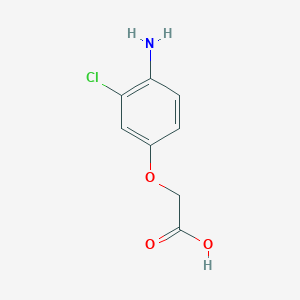
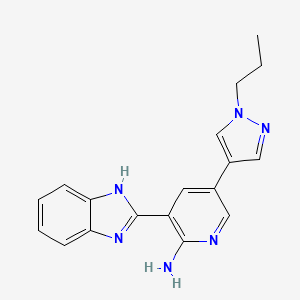
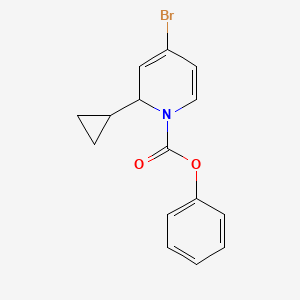

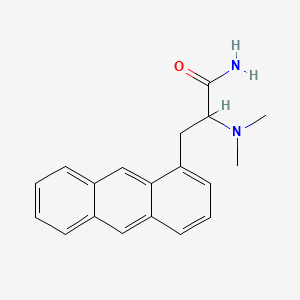
![[(2S,5R)-5-(6-amino-2-fluoropurin-9-yl)oxolan-2-yl]methanol](/img/structure/B13859699.png)
